“1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
The compound is classified as an amino acid derivative, specifically a pyrrolidine-based compound. Its chemical structure includes a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functionality. The compound is cataloged under the CAS number 455955-08-5 and is recognized in various chemical databases such as PubChem and BenchChem .
The synthesis of 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
The molecular formula of 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is , with a molecular weight of approximately 291.34 g/mol .
X-ray crystallography studies have indicated that derivatives of this compound maintain a butterfly-like conformation due to intramolecular interactions and steric factors .
The primary chemical reactions involving 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid include:
The mechanism of action for 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid primarily revolves around its role as a protective group in organic synthesis:
In biochemical contexts, this compound may influence pathways involving amino acids and peptides by providing a means to control reactivity during synthesis.
Pyrrolidine carboxylic acid derivatives represent a structurally distinctive class of heterocyclic compounds that occupy a pivotal position in synthetic and medicinal chemistry. Characterized by a saturated five-membered ring containing one nitrogen atom and at least one carboxylic acid functionality, these scaffolds combine conformational restriction with versatile chemical reactivity. The incorporation of a carboxylic acid group directly onto the pyrrolidine ring enables diverse transformations, particularly in peptide mimetic design, while the ring's puckered conformation influences molecular recognition properties critical for biological activity. The specific derivative 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid exemplifies this family, integrating a chiral pyrrolidine core with a phenyl substituent and orthogonal protecting groups that facilitate complex synthetic manipulations [1] [6].
The pyrrolidine ring provides a rigid yet flexible framework that effectively constrains the spatial orientation of pharmacophoric elements in drug design. This conformational control enhances binding affinity and selectivity toward biological targets compared to acyclic analogs. The stereochemistry at the 2- and 3-positions of pyrrolidine carboxylic acids critically determines their biological interactions. For instance, in 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, the relative configuration (cis or trans) between the carboxylic acid at C2 and the phenyl group at C3 creates distinct three-dimensional presentations of these functional groups [4] [6].
Table 1: Stereoisomers of 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic Acid
Stereochemistry | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
(2S,3R) (cis) | 2306246-66-0 | C₁₆H₂₁NO₄ | 291.35 |
Racemic cis | 210420-48-7 | C₁₆H₂₁NO₄ | 291.34 |
Unspecified stereochemistry | 143979-44-6 | C₁₆H₂₁NO₄ | 291.35 |
The phenyl substitution at C3 introduces a hydrophobic pharmacophore, enabling π-π stacking interactions with aromatic residues in protein binding sites. This structural feature is leveraged extensively in central nervous system (CNS) drug discovery, where the phenyl-pyrrolidine motif interacts with neurotransmitter receptors [5] [7]. Furthermore, the incorporation of both hydrogen bond donor/acceptor capabilities (via the carboxylic acid) and lipophilic character (via the phenyl group) creates balanced physicochemical properties suitable for blood-brain barrier penetration, a crucial requirement for neuroactive compounds targeting ionotropic glutamate receptors [5].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy in the synthesis of complex molecules, particularly peptides and peptidomimetics. Its introduction to the nitrogen of pyrrolidine derivatives like 3-phenylpyrrolidine-2-carboxylic acid creates a protected intermediate that enables selective manipulation of the carboxylic acid functionality [1] [8]. The Boc group exhibits exceptional utility due to its orthogonal protection nature; it remains stable under basic conditions and during nucleophilic reactions at the carboxylate, yet can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in organic solvents) without affecting other sensitive functional groups.
The mechanism of Boc protection involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), typically facilitated by bases like 4-dimethylaminopyridine (DMAP) or triethylamine. Deprotection proceeds via acid-catalyzed cleavage, generating a tert-butyl carbocation intermediate that readily decomposes to isobutene and carbon dioxide, liberating the free amine. This controlled deprotection is particularly valuable in solid-phase peptide synthesis (SPPS) and the construction of complex molecules containing multiple amino acid-like building blocks. For 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, the Boc group allows selective amide bond formation at the carboxylic acid position, enabling its incorporation as a proline-like residue in peptide chains with subsequent deprotection for further elongation or cyclization [1] [7]. Commercial availability of this Boc-protected building block (typically in racemic or enantiopure forms) facilitates its adoption in drug discovery workflows, as evidenced by suppliers offering quantities from milligram to gram scales for research applications [1] [6].
1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid and its structural analogs serve as privileged scaffolds in designing bioactive molecules, particularly as competitive antagonists for ionotropic glutamate receptors (iGluRs). These receptors, which include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate subtypes, mediate excitatory neurotransmission in the central nervous system and are implicated in numerous neurological disorders [5].
Extensive structure-activity relationship (SAR) studies have demonstrated that the 3-aryl substitution pattern on the pyrrolidine ring critically determines receptor selectivity and potency. The parental scaffold (compound 4a in research literature) exhibits moderate affinity across multiple iGluR subtypes (AMPA IC₅₀ = 51 µM, kainate IC₅₀ = 22 µM, NMDA Kᵢ = 6 µM) [5]. Strategic modification of the phenyl ring, particularly at the 4' position, dramatically shifts selectivity profiles:
Table 2: Biological Activity Profiles of 3-Arylpyrrolidine-2-carboxylic Acid Analogs
Compound | R1 (4') | R2 (5') | NMDA Kᵢ (µM) | GluK1 Kᵢ (µM) | Selectivity Shift |
---|---|---|---|---|---|
4a | H | H | 6.0 | 4.3 | Broad spectrum |
4e | Cl | H | 0.63 | 154 | 244-fold NMDA selective over GluK1 |
4f | Br | H | 0.62 | >100 | >161-fold NMDA selective |
5a | H | OH | 4.1 | 3.7 | Moderate GluK3 preference |
Electrophysiological characterization revealed that 4'-chloro and 4'-bromo analogs (4e and 4f) derived from this scaffold function as full antagonists with 3–34 fold preference for GluN1/GluN2A over other GluN2 subunit-containing NMDA receptors. This subunit selectivity is pharmacologically significant since GluN2A-containing receptors are implicated in neurodegenerative processes following stroke and in chronic pain pathways [5]. The high nanomolar potency (IC₅₀ values as low as 200 nM) combined with selectivity makes these analogs valuable pharmacological tools for dissecting NMDA receptor functions and developing novel therapeutics for conditions like epilepsy, neuropathic pain, and neurodegenerative diseases.
Beyond receptor antagonism, these compounds serve as chiral building blocks for more complex drug candidates. The carboxylic acid functionality facilitates coupling with amino acids or peptides to explore binding interactions within deep receptor cavities, while the Boc-protected amine enables sequential synthesis strategies. X-ray crystallography of related analogs bound to the ligand-binding domain (LBD) of GluA2 and GluK1 receptors reveals that the 3-aryl group occupies a hydrophobic subpocket, with substituents forming specific contacts with residues like Leu671 in GluA2 [5]. This structural insight guides rational drug design efforts focused on optimizing substituent patterns for enhanced potency and receptor subtype selectivity.
Table 3: Synthetic Analogs Derived from 3-Arylpyrrolidine-2-carboxylic Acid Scaffold
Analog Type | Structural Feature | Purpose in Drug Discovery |
---|---|---|
4'-Halogenated (4e,4f) | 4'-Cl or 4'-Br phenyl | NMDA receptor selectivity |
5'-Heteroaryl (5e-i) | Pyridine/pyrimidine at 5' | Enhanced hydrogen bonding |
Bis-aryl (6a,b) | 4',5'-Disubstituted phenyl | Conformational constraint |
C4-Alkylated (9a-e) | n-Propyl at C4 | GluK1 affinity enhancement |
The versatility of 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid as a synthetic intermediate continues to drive its application across multiple drug discovery platforms. Its commercial availability in enantiopure forms enables rapid exploration of stereochemical effects on biological activity, while efficient synthetic routes, including innovative C(sp³)-H activation methodologies, facilitate the production of diverse analogs for comprehensive SAR studies [5]. As research advances, this scaffold remains at the forefront of efforts to develop selective iGluR modulators with improved therapeutic profiles for neurological disorders.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8